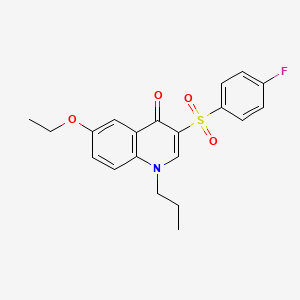

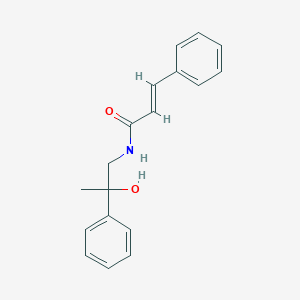

![molecular formula C11H11N3O4 B2986100 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid CAS No. 126452-63-9](/img/structure/B2986100.png)

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid (abbreviated as 2-DMPB) is a new type of carboxylic acid that has recently been studied for its potential biomedical applications. It has been found to have a range of interesting properties, including its ability to modulate the activity of various enzymes and proteins. This makes it an attractive target for further research and development.

Applications De Recherche Scientifique

Mechanisms of Formation and Chemical Properties

- The formation of pyrroles and pyrazines, including compounds structurally related to 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid, has been studied in the context of the non-enzymic browning reaction, providing insights into their chemical properties and formation mechanisms (Milić & Piletić, 1984).

Synthesis and Derivatives

- Research has focused on the synthesis of various derivatives and related compounds, such as pyrrolotriazepine derivatives, highlighting the versatility and reactivity of the core structure (Menges et al., 2013).

- Studies on the synthesis of dihydro-5,6-oxo-6 pyrido and pyrazino derivatives of pyrrolopyrazine have been conducted, emphasizing the compound's potential in creating novel heterocyclic structures (Lancelot et al., 1985).

Crystal Structures and Supramolecular Chemistry

- Investigations into the crystal structures of pyrazinecarboxylic acids have provided insights into the supramolecular synthons and molecular features of related compounds, contributing to future crystal engineering strategies (Vishweshwar et al., 2002).

Reactions and Interactions

- Studies on the reactions of chiral dioxinones, related to the structure of interest, have been conducted, revealing potential pathways for producing enantiomerically pure derivatives and exploring the stereoselectivity of these reactions (Noda & Seebach, 1987).

Heterocyclic Synthesis

- Research on the synthesis of novel polyfunctionally substituted pyrazolopyrimidines under solvent-free conditions has been performed, demonstrating the compound's relevance in the creation of new heterocyclic compounds (Quiroga et al., 2007).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 5,7-dihydro-6h-pyrrolo[2,3-d]pyrimidin-6-ones, have been reported to inhibit protein kinases .

Mode of Action

Based on its structural similarity to known kinase inhibitors, it may bind to the atp-binding pocket of kinases, thereby inhibiting their activity .

Biochemical Pathways

Kinase inhibitors generally affect signal transduction pathways involved in cell growth and proliferation .

Result of Action

Kinase inhibitors generally result in the inhibition of cell growth and proliferation .

Propriétés

IUPAC Name |

2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-5(2)8(11(17)18)14-9(15)6-7(10(14)16)13-4-3-12-6/h3-5,8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQXGNSYZLEHQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2=NC=CN=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2986020.png)

![N-(4-fluorobenzyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2986024.png)

![N~6~-(4-ethoxyphenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986033.png)

![6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2986036.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2986039.png)